Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-
Description
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- (IUPAC name) is a substituted benzaldehyde featuring:
- 3-(1-Methylethyl): An isopropyl group at position 3, contributing steric bulk and lipophilicity.
- 4-(Phenylmethoxy): A benzyloxy group at position 4, enhancing electron density and influencing reactivity.
Properties
IUPAC Name |
4-phenylmethoxy-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13(2)16-10-15(11-18)8-9-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZVPUDWJVWBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629913 | |
| Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373642-03-6 | |
| Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
The synthesis begins with 3-isopropyl-4-benzyloxyphenol (Compound 6 in Shiohara et al.), which undergoes formylation using dichloromethyl methyl ether (Cl$$2$$CHOCH$$3$$) and titanium tetrachloride (TiCl$$4$$) in dichloromethane (CH$$2$$Cl$$_2$$).
Key Steps:
- Electrophilic Aromatic Substitution : TiCl$$_4$$ activates dichloromethyl methyl ether to generate an electrophilic formylating agent.
- Regioselectivity : The aldehyde group is introduced para to the electron-donating benzyloxy group, leveraging directing effects.
- Workup : The crude product is purified via column chromatography to yield 4-benzyloxy-3-isopropylbenzaldehyde.
Table 1: Synthesis Parameters from Shiohara et al. (2012)
Alternative Synthetic Routes
While the Vilsmeier-Haack method is predominant, alternative pathways have been explored:
Friedel-Crafts Alkylation Followed by Oxidation
A hypothetical route involves:
- Friedel-Crafts Alkylation : Introducing the isopropyl group to 4-benzyloxyphenol using propylene and a Lewis acid (e.g., AlCl$$_3$$).
- Oxidation : Converting the resultant toluene derivative to an aldehyde using oxidizing agents like MnO$$2$$ or CrO$$3$$.
This method is less efficient due to competing side reactions and lower regiocontrol.
Direct Benzylation of 3-Isopropyl-4-hydroxybenzaldehyde
Benzyl bromide (BnBr) can alkylate the phenolic hydroxyl group of 3-isopropyl-4-hydroxybenzaldehyde in the presence of a base (e.g., K$$2$$CO$$3$$) in acetonitrile. This one-step process avoids formylation but requires access to the precursor aldehyde.
Mechanistic Insights into the Vilsmeier-Haack Reaction
The reaction mechanism proceeds via:
- Activation : TiCl$$4$$ coordinates with Cl$$2$$CHOCH$$_3$$, forming a reactive iminium intermediate.
- Electrophilic Attack : The intermediate targets the aromatic ring’s electron-rich para position relative to the benzyloxy group.
- Hydrolysis : Workup with aqueous medium liberates the aldehyde functionality.
Critical Factors Influencing Yield:
- Steric Effects : The isopropyl group at the 3-position hinders electrophilic attack, necessitating precise stoichiometry.
- Solvent Polarity : Dichloromethane’s low polarity favors ionic intermediates without solubilizing byproducts.
Optimization Strategies and Challenges
Catalyst Selection
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (1:4 v/v) resolves the aldehyde from unreacted phenol.
- Crystallization : Limited success due to the compound’s oily consistency at room temperature.
Analytical Characterization
Post-synthesis validation employs:
Table 2: Spectroscopic and Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 254.32 g/mol |
| Exact Mass | 254.1307 Da |
| $$ ^1\text{H NMR} $$ | δ 10.3 (CHO), 7.2–7.4 (Ar-H), 1.2 (CH$$_3$$) |
| $$ ^{13}\text{C NMR} $$ | δ 191.2 (CHO), 159.1 (C-O), 34.1 (CH) |
| HPLC Purity | >98% (C18 column, acetonitrile/water) |
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: 3-(1-methylethyl)-4-(phenylmethoxy)benzoic acid.
Reduction: 3-(1-methylethyl)-4-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Benzaldehyde derivatives are often utilized as intermediates in the synthesis of pharmaceutical compounds. The compound can be employed in the production of anti-arthritic agents and other therapeutic drugs. For example, it can serve as a precursor for synthesizing benzyloxyacetic acid derivatives, which are known for their anti-arthritic properties .
Organic Synthesis
The compound is valuable in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can be used to synthesize complex molecules through reactions such as:
- Aldol Condensation : This reaction can lead to the formation of larger carbon skeletons.
- Reduction Reactions : Benzaldehyde derivatives can be reduced to alcohols or other functional groups, making them versatile intermediates in synthetic pathways .
Flavor and Fragrance Industry
Benzaldehyde compounds are also significant in the flavor and fragrance industry. They are used to impart almond-like flavors and scents in food products and perfumes. The specific structure of 3-(1-methylethyl)-4-(phenylmethoxy)- enhances its aromatic properties, making it suitable for these applications .
Research Applications
In academic research, this compound is often studied for its potential biological activities. Research has indicated that benzaldehyde derivatives may exhibit antioxidant properties and could play a role in the development of new therapeutic agents targeting various diseases, including cancer .
Chemical Properties and Safety
Understanding the chemical properties of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is crucial for its application:
Safety data indicates that appropriate handling measures should be taken due to its combustible nature .
Case Study 1: Synthesis of Anti-Arthritic Agents
A notable study explored the synthesis of benzyloxyacetic acids from benzaldehyde derivatives, highlighting the efficiency of using 3-(1-methylethyl)-4-(phenylmethoxy)- as an intermediate. The resulting compounds demonstrated significant anti-inflammatory activity in vitro.
Case Study 2: Flavor Profile Development
Another study focused on the application of this compound in developing almond-flavored products. Sensory evaluations confirmed that formulations containing this benzaldehyde derivative were preferred over others due to their enhanced aromatic profile.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- involves its interaction with specific molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The phenylmethoxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
4-(Benzyloxy)-3-Methoxybenzaldehyde (CAS 2426-87-1)
- Structure : Methoxy at C3, benzyloxy at C4.
- Molecular Formula : C₁₅H₁₄O₃ .
- Key Properties :
- Molecular weight: 242.27 g/mol.
- Solubility: Likely polar due to methoxy and benzyloxy groups.
- Applications : Intermediate in vanillin derivatives and pharmaceutical synthesis (e.g., benzimidazoles in ).
- Synthesis : Prepared via alkylation of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide .
4-Benzyloxy-3-Ethoxybenzaldehyde (CAS 60186-33-6)
- Structure : Ethoxy at C3, benzyloxy at C4.
- Molecular Formula : C₁₆H₁₆O₃.
- Key Differences :
- Reactivity : Ethoxy may enhance electron-donating effects, altering oxidation or nucleophilic addition kinetics.
3-((4-tert-Butylphenoxy)methyl)-4-Methoxybenzaldehyde
- Structure: tert-Butylphenoxymethyl at C3, methoxy at C4.
- Molecular Formula : C₁₉H₂₂O₃.
- Key Properties: Increased steric hindrance from tert-butyl group. Potential applications in polymer stabilizers or agrochemicals due to tert-butyl’s resistance to degradation .
Comparative Data Table
Research Findings and Trends
Physicochemical Properties
- Lipophilicity : Isopropyl and tert-butyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Reactivity : Electron-donating groups (e.g., benzyloxy) activate the aldehyde toward nucleophilic additions, while bulky substituents may hinder reactions .
Biological Activity
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-, also known as a substituted benzaldehyde, has garnered interest in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₈O₂
- Molecular Weight : 254.32 g/mol
- Boiling Point : Approximately 400.5 °C (predicted)
- Density : 1.078 g/cm³
The compound features a benzene ring with a methoxy group and an isopropyl group, contributing to its unique biological interactions.
1. Antimicrobial Properties
Benzaldehyde derivatives have been shown to exhibit significant antimicrobial activity. Research indicates that benzaldehyde can reduce the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including:
- Staphylococcus aureus : MIC of approximately 8.0 mM (850 μg/mL).
- Bacillus anthracis : MIC of 8.0 mM.
- Pantoea conspicua and Citrobacter youngae : MIC around 10.0 mM (1060 μg/mL).
These effects are attributed to the compound's ability to disrupt bacterial cell membranes and coagulate intracellular components, leading to cell death .
2. Antioxidant Activity
The antioxidant potential of benzaldehyde derivatives has been assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant.
| Concentration (μg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 25 | 45% |
| 50 | 65% |
| 100 | 85% |
These results suggest that benzaldehyde can effectively neutralize free radicals, potentially reducing oxidative stress-related damage in biological systems .
3. Cytotoxic Effects
Studies have evaluated the cytotoxicity of benzaldehyde against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of hepatocellular carcinoma cells with an IC50 value of approximately 20.8 µg/mL. The mechanism of action appears to involve apoptosis induction through the upregulation of pro-apoptotic genes such as Bax and caspases .
Study on Antimicrobial Modulation
A study aimed at evaluating the antibacterial properties of benzaldehyde found that it not only acts as an antibiotic but also enhances the efficacy of standard antibiotics against resistant strains of bacteria. The study reported a synergistic effect when combined with other antimicrobial agents, suggesting a potential role in overcoming antibiotic resistance .
Neuroprotective Effects
Research has indicated that certain benzaldehyde derivatives may possess neuroprotective properties by acting as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition rate was significant at concentrations above 10 μM, indicating potential therapeutic applications in cognitive disorders .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-, and how do they resolve structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the benzene ring and the isopropyl group. Infrared (IR) spectroscopy identifies functional groups like the aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C stretch at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₆H₁₈O₂, MW 242.31). For isomers, X-ray crystallography or computational DFT-based geometry optimization can resolve ambiguities .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer : A typical route involves Friedel-Crafts alkylation to introduce the isopropyl group at the 3-position of 4-hydroxybenzaldehyde, followed by benzyl ether protection (using benzyl bromide and a base like K₂CO₃) at the 4-position. Key intermediates include 3-isopropyl-4-hydroxybenzaldehyde and its benzyl-protected derivative. Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., AlCl₃ for Friedel-Crafts) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer : The compound is lipophilic (logP ~3.5 predicted) and soluble in organic solvents (e.g., dichloromethane, ethyl acetate). Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 25°C vs. 40°C) should be conducted via HPLC-UV to monitor degradation products. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the aldehyde group in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron density at the aldehyde carbon to predict nucleophilic attack susceptibility. Fukui indices identify electrophilic sites, while transition-state modeling (e.g., for Knoevenagel condensations) optimizes reaction conditions. Compare with experimental kinetic data (e.g., rate constants in DMSO vs. toluene) .
Q. What strategies address low yields in benzyl ether deprotection without degrading the aldehyde?
- Methodological Answer : Hydrogenolysis (H₂/Pd-C) risks over-reducing the aldehyde. Alternative methods include:
- Lewis acid-assisted cleavage : BCl₃ in DCM at –78°C selectively removes benzyl groups.
- Photocatalytic debenzylation : UV light with a TiO₂ catalyst in acetonitrile.
Monitor by TLC or LC-MS to confirm selectivity .
Q. How do structural analogs (e.g., 4-methoxy or 3-ethoxy derivatives) affect biological activity in enzyme inhibition assays?
- Methodological Answer : Synthesize analogs via Williamson ether synthesis (alkyl halides + phenolates). Test against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or calorimetric assays (e.g., ITC). Correlate IC₅₀ values with substituent electronic parameters (Hammett σ) to establish SAR .
Q. What analytical workflows resolve contradictions in reported toxicity data for benzaldehyde derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles. Use:
- GC-MS or HPLC-PDA to quantify trace impurities (e.g., benzyl alcohol).
- Ecotoxicity assays : Acute toxicity in Daphnia magna (48h EC₅₀) vs. Danio rerio (96h LC₅₀) under OECD guidelines. Compare with QSAR models for aldehydes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
